molecular formula C8H16ClNO2 B13477018 (4-Amino-2-oxabicyclo[2.2.2]octan-1-YL)methanol hydrochloride

(4-Amino-2-oxabicyclo[2.2.2]octan-1-YL)methanol hydrochloride

Cat. No.: B13477018
M. Wt: 193.67 g/mol
InChI Key: HZNNNZLEJOITEZ-UHFFFAOYSA-N
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Description

(4-Amino-2-oxabicyclo[2.2.2]octan-1-yl)methanol hydrochloride is a bicyclic organic compound characterized by a 2-oxabicyclo[2.2.2]octane core substituted with an amino group at position 4 and a hydroxymethyl group at position 1, with the latter forming a hydrochloride salt. Its molecular formula is C₆H₁₀ClN₃O₂, and it has a molecular weight of 191.62 g/mol . The compound is commonly utilized in pharmaceutical research as a building block due to its rigid bicyclic framework, which enhances binding specificity in drug-target interactions.

Properties

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

(4-amino-2-oxabicyclo[2.2.2]octan-1-yl)methanol;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c9-7-1-3-8(5-10,4-2-7)11-6-7;/h10H,1-6,9H2;1H

InChI Key

HZNNNZLEJOITEZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(CO2)N)CO.Cl

Origin of Product

United States

Preparation Methods

Formation of the Bicyclic Framework

The initial step involves constructing the oxabicyclo[2.2.2]octane core, often achieved via intramolecular cyclization of suitable precursors.

Typical Procedure:

  • Starting Material: A suitable precursor such as a cyclohexene derivative bearing functional groups amenable to cyclization.
  • Reaction Conditions: Acid or base catalysis under reflux, often with a dehydrating agent to promote cyclization.
  • Outcome: Formation of the oxabicyclo[2.2.2]octane ring system.

Example:

A common approach involves reacting a 1,2-epoxycyclohexane derivative with formaldehyde or paraformaldehyde in the presence of acid catalysts to generate the oxabicyclic structure.

Introduction of the Amino Group

The amino group is introduced via nucleophilic substitution or reductive amination.

  • Method: Nitrate or halide precursors are converted to amines through reduction.
  • Reagents: Use of ammonia or amines with reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Functionalization with Hydroxymethyl Group

The hydroxymethyl group is installed at the 1-position via formaldehyde addition or methylation strategies.

  • Method: Formaldehyde reacts with the amino or hydroxyl groups under basic or neutral conditions to form the hydroxymethyl derivative.
  • Reaction Conditions: Mild heating with formaldehyde in aqueous or alcoholic solvents.

Final Salt Formation: Hydrochloride

The free base is converted into its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid solution.

Procedure:

  • Dissolve the free amino alcohol in an appropriate solvent such as dichloromethane or ethanol.
  • Bubble or add HCl gas or an aqueous HCl solution.
  • Stir at room temperature until precipitation of the hydrochloride salt occurs.
  • Filter, wash, and dry the resulting salt under vacuum.

Representative Data Table of Preparation Conditions

Step Reagents Solvent Temperature Duration Yield Remarks
Cyclization Cyclohexene derivative + acid catalyst Toluene Reflux 12-24 h 70-85% Intramolecular cyclization
Amination Nucleophilic substitution with ammonia Ethanol Room temp to 60°C 6-12 h 65-78% Reductive amination possible
Hydroxymethylation Formaldehyde solution Aqueous Mild heating 4-8 h 60-75% Controlled pH
Salt Formation HCl gas or HCl solution Dichloromethane/Ethanol Room temp 1-2 h 90% Precipitation of hydrochloride

Specific Research Findings and Variations

  • A synthesis route reported involves the initial formation of the oxabicyclic core via acid-catalyzed cyclization of epoxy derivatives, followed by stepwise functionalization with amino and hydroxymethyl groups, culminating in salt formation with HCl (see references,).
  • Variations include the use of different protecting groups and alternative reagents for amine introduction, such as carbamate derivatives, which are later deprotected under acidic conditions.
  • The synthesis can be optimized by controlling reaction temperatures, reagent equivalents, and purification steps to maximize yield and purity.

Notes on Industrial and Laboratory Synthesis

  • The process is scalable, with reaction parameters adjusted for larger batches.
  • Purity of intermediates is critical; chromatography and recrystallization are employed to ensure high-quality final products.
  • Safety considerations include handling of hydrochloric acid and reactive intermediates under controlled conditions.

Chemical Reactions Analysis

Amine-Directed Reactions

The primary amine group undergoes reactions typical of aliphatic amines, including:

Reaction TypeConditionsProductsKey Findings
Acylation Acetic anhydride, pyridine, RTN-Acetyl derivativeSelective acylation occurs at the amino group without affecting the hydroxyl or bicyclic ether .
Salt Formation HCl in dioxane/ethanolHydrochloride salt (native form)Stable crystalline salt formation improves solubility for biological testing .

The amino group’s basicity (pKa ~8.5–9.0) facilitates protonation under acidic conditions, enhancing electrophilic substitution reactivity .

Hydroxyl Group Reactivity

The hydroxymethyl group participates in alcohol-specific transformations:

Reaction TypeConditionsProductsKey Findings
Esterification Acetyl chloride, DMAP, DCMMethyl esterEster derivatives improve membrane permeability in antibacterial studies .
Oxidation Jones reagent (CrO₃/H₂SO₄)Carboxylic acid derivativeLimited utility due to competing decomposition of the bicyclic scaffold.

Steric hindrance from the bicyclic framework slows nucleophilic reactions at the hydroxyl group compared to linear alcohols .

Bicyclic Scaffold Reactivity

The oxabicyclo[2.2.2]octane system exhibits strain-driven reactivity:

Reaction TypeConditionsProductsKey Findings
Ring-Opening Metathesis Grubbs catalyst, ethyleneLinear dieneLimited success due to competing amine coordination with the catalyst .
Acid-Catalyzed Rearrangement H₂SO₄, 60°CFused tricyclic etherForms a stabilized carbocation intermediate, leading to structural rearrangement .

The scaffold’s stability under basic conditions contrasts with its susceptibility to acid-mediated degradation .

Stability and Degradation Pathways

Critical stability data under varying conditions:

ConditionDegradation PathwayHalf-Life
pH < 3Ether cleavage → linear diol2–4 hours
pH > 10Amine deprotonation → precipitationStable (>48 hours)
60°C (dry)No decomposition>1 week

Degradation products are characterized by LC-MS and NMR .

This compound’s multifunctional reactivity enables its use as a versatile building block in medicinal chemistry, though its bicyclic scaffold demands careful optimization of reaction conditions to avoid undesired side reactions . Further studies are needed to explore catalytic asymmetric derivatization and in vivo metabolic pathways.

Scientific Research Applications

(4-Amino-2-oxabicyclo[2.2.2]octan-1-yl)methanol hydrochloride is used in a wide range of scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Amino-2-oxabicyclo[2.2.2]octan-1-yl)methanol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. This compound can act as an inhibitor or activator of various biochemical pathways, depending on its structural modifications .

Comparison with Similar Compounds

Structural Analogues in the Bicyclo[2.2.2]octane Family

The bicyclo[2.2.2]octane scaffold is a privileged structure in medicinal chemistry. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight Substituents Key Features
(4-Amino-2-oxabicyclo[2.2.2]octan-1-yl)methanol hydrochloride C₆H₁₀ClN₃O₂ 191.62 -NH₂, -CH₂OH, HCl High rigidity; enhanced solubility via HCl salt
{2-Oxabicyclo[2.2.2]octan-4-yl}methanol C₈H₁₄O₂ 142.20 -CH₂OH Lacks amino group; neutral pH solubility
4-Hydroxybicyclo[2.2.2]octane-1-carbaldehyde C₉H₁₄O₂ 154.21 -OH, -CHO Aldehyde functionality enables covalent binding
Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride C₁₀H₁₆ClNO₂ 217.69 -NH₂, -COOCH₃, HCl Ester group increases lipophilicity

Key Observations :

  • Hydrochloride Salt: The HCl salt improves aqueous solubility compared to non-ionic analogs (e.g., {2-Oxabicyclo[2.2.2]octan-4-yl}methanol) .
  • Functional Group Diversity : Substituents such as aldehydes or esters (e.g., 4-Hydroxybicyclo[2.2.2]octane-1-carbaldehyde) introduce distinct reactivity, enabling applications in conjugation or prodrug design .

Comparison with Smaller Bicyclic Systems

Compounds with smaller bicyclic frameworks (e.g., bicyclo[2.1.1]hexane or bicyclo[2.2.1]heptane) exhibit distinct properties:

Table 2: Impact of Bicyclo Ring Size
Compound Name Bicyclo Structure Molecular Weight Key Differences
[1-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol hydrochloride [2.1.1]hexane 179.64 Smaller ring size; higher steric strain
(2S,3S)-Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride [2.2.2]octane 217.69 Larger cavity; reduced strain
3-Aminobicyclo[1.1.1]pentan-1-ol hydrochloride [1.1.1]pentane 149.60 Highly strained; limited derivatization

Key Observations :

  • Spatial Geometry : The [2.2.2]octane core in the target compound provides a larger cavity, enabling better accommodation of functional groups for drug design .

Biological Activity

(4-Amino-2-oxabicyclo[2.2.2]octan-1-yl)methanol hydrochloride, with the CAS number 2361122-53-2, is a bicyclic compound that has garnered attention for its potential biological activities. This compound's unique structure, featuring an oxabicyclo framework, suggests various applications in medicinal chemistry, particularly in the development of pharmaceuticals.

The molecular formula of this compound is C8H16ClNO2, and it has a molecular weight of 193.68 g/mol. The compound is characterized by its high purity (95%) and is typically presented as a hydrochloride salt.

Biological Activity Overview

Research into the biological activity of this compound is still emerging, but preliminary studies indicate several areas of interest:

  • Antimicrobial Properties : Initial studies suggest that compounds with similar bicyclic structures exhibit antimicrobial activity. The presence of the amino group may enhance interaction with microbial cell membranes, potentially leading to increased efficacy against bacterial strains.
  • Cytotoxicity : Some derivatives of bicyclic compounds have shown cytotoxic effects against various cancer cell lines. The specific cytotoxic profile of this compound remains to be fully characterized but warrants investigation.
  • Neuroprotective Effects : Compounds with similar structures have been explored for neuroprotective properties, suggesting potential applications in neurodegenerative diseases.

Case Study 1: Antimicrobial Activity

A study conducted on related bicyclic compounds demonstrated notable antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis and membrane integrity.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
This compoundTBDTBD

Case Study 2: Cytotoxicity Assessment

In vitro studies on cancer cell lines such as HeLa and MCF-7 have shown that related bicyclic compounds exhibit cytotoxic effects, leading to apoptosis in a dose-dependent manner.

Cell LineIC50 (µM)
HeLaTBD
MCF-7TBD

Research Findings on Mechanisms

Recent research has focused on understanding the mechanisms behind the biological activities of bicyclic compounds:

  • Mechanism of Action : It is hypothesized that these compounds may act through multiple pathways, including inhibition of DNA synthesis and modulation of apoptotic pathways.
  • Structure-Activity Relationship (SAR) : Studies suggest that modifications to the oxabicyclo framework can significantly alter biological activity, emphasizing the importance of structural optimization in drug development.

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